2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid
Description
The compound 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid is a chiral molecule featuring a bicyclic 2,3-dihydroindole core protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The acetic acid moiety is attached to the chiral center (2S) of the dihydroindole ring. This structure is significant in medicinal chemistry as a synthetic intermediate, particularly for protecting amines during multi-step syntheses .
Key features:
- Boc protection: Enhances stability and modulates reactivity of the amine group.
- Chiral acetic acid side chain: Influences stereoselective interactions and solubility.
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11(9-13(17)18)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXCLGCRDLGRSK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can further interact with biological targets.
Comparison with Similar Compounds
2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic Acid (CAS: 159898-10-9)
- Molecular formula: C₁₂H₂₁NO₄ .
- Structural differences : Replaces the dihydroindole ring with a piperidine ring (6-membered saturated nitrogen heterocycle).
- Reduced aromaticity compared to dihydroindole, affecting electronic properties and intermolecular interactions.
- Applications : Used in peptide mimetics and protease inhibitors due to its conformational adaptability .
(S)-2-(1-Boc-2-pyrrolidinyl)acetic Acid
- Molecular formula: C₁₁H₁₉NO₄ .
- Structural differences : Features a pyrrolidine ring (5-membered saturated heterocycle) instead of dihydroindole.
- Impact :
- Smaller ring size increases steric hindrance near the chiral center.
- Higher hydrogen-bonding capacity due to the closer proximity of the Boc group and carboxylic acid.
- Applications : Intermediate in the synthesis of chiral ligands and enzyme inhibitors .
2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)
- Molecular formula: C₁₁H₁₁NO₂ .
- Structural differences : Lacks the Boc-protected dihydroindole system; instead, it has a fully aromatic indole ring with a methyl substituent.
- Impact: Unprotected amine group increases reactivity but reduces stability.
- Applications : Studied for its role in plant growth regulation and anti-inflammatory activity .
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic Acid
- Molecular formula : C₁₅H₁₇N₃O₆ .
- Structural differences : Incorporates a dioxopiperazine ring and a 4-hydroxyphenyl group.
- Impact: The dioxopiperazine introduces additional hydrogen-bonding sites (amide and ketone groups).
- Applications : Key intermediate in cephalosporin antibiotics (e.g., cefepime) .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| Target compound | C₁₅H₁₉NO₄* | 277.32 | Boc-protected dihydroindole, chiral acetic acid | Synthetic intermediate, drug development |
| 2-[(2S)-1-Boc-piperidin-2-yl]acetic acid | C₁₂H₂₁NO₄ | 243.30 | Boc-protected piperidine, flexible ring | Peptide mimetics, protease inhibitors |
| (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid | C₁₁H₁₉NO₄ | 229.28 | Boc-protected pyrrolidine, steric hindrance | Chiral ligand synthesis |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | Aromatic indole, methyl substituent | Plant growth regulation, anti-inflammatory |
| (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid | C₁₅H₁₇N₃O₆ | 335.32 | Dioxopiperazine, hydroxyphenyl, hydrogen-bonding network | Antibiotic intermediate (e.g., cefepime) |
Key Research Findings
- Stereochemical Influence : The (2S) configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions in drug-receptor binding .
- Boc Protection Utility : Boc groups in similar compounds (e.g., ) improve stability during synthesis, enabling multi-step reactions without premature deprotection .
- Hydrogen-Bonding Networks : Compounds like the dioxopiperazine derivative () form extensive intermolecular hydrogen bonds, enhancing crystalline stability and bioavailability .
Biological Activity
The compound 2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid , also known as a derivative of indole and acetic acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C20H28N2O5
CAS Number : 1099537-24-2
Molecular Weight : 364.45 g/mol
The compound features an indole moiety linked to an acetic acid group through a carbon chain. Its structure includes various functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound generally involves several steps starting from readily available precursors. The process typically includes:
- Formation of the Indole Derivative : This can be achieved through cyclization reactions involving tryptophan derivatives.
- Acylation : The indole is then acylated using tert-butoxycarbonyl (Boc) derivatives to protect amino groups during subsequent reactions.
- Final Deprotection and Purification : The final product is obtained by removing protective groups and purifying through crystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of indole have shown significant activity against various bacterial strains, including:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7-Hydroxy-2H-chromen-4-one | Staphylococcus pneumoniae | High |
| 4-Phenylthiosemicarbazide | Pseudomonas aeruginosa | Moderate |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities.
Anticancer Properties
Research indicates that indole derivatives can influence cancer cell proliferation. Specifically, compounds that interact with signaling pathways involved in cell growth and apoptosis have been identified as potential anticancer agents. The mechanism often involves:
- Inhibition of Protein Kinases : Blocking pathways that promote cancer cell survival.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
The biological activity of this compound may involve:
- Receptor Modulation : Interacting with various receptors (e.g., serotonin receptors) to exert neuroprotective effects.
- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in inflammatory processes or cancer progression.
Study 1: Antimicrobial Efficacy
A study by MDPI explored the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that certain structural modifications enhanced the activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics based on this scaffold .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of indole derivatives, demonstrating that specific modifications increased cytotoxicity against breast cancer cell lines. The study provided insights into how structural variations influence biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
